molecular formula C15H9BrCl2N4S B3957514 4-[(4-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

4-[(4-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3957514
M. Wt: 428.1 g/mol
InChI Key: GLANPKJYUZDVGV-UHFFFAOYSA-N
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Description

4-[(4-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 4-[(4-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-bromobenzaldehyde with 5-amino-3-mercapto-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions using nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown promising antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.

    Medicine: It has been investigated for its potential anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: The compound can be used in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 4-[(4-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is believed to result from its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar compounds to 4-[(4-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives such as:

  • 4-[(4-chlorobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-[(4-fluorobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-[(4-methylbenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

These compounds share similar structural features but differ in the substituents on the benzylidene group. The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity .

Properties

IUPAC Name

4-[(4-bromophenyl)methylideneamino]-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrCl2N4S/c16-10-3-1-9(2-4-10)8-19-22-14(20-21-15(22)23)12-6-5-11(17)7-13(12)18/h1-8H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLANPKJYUZDVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrCl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
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4-[(4-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
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4-[(4-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
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4-[(4-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
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4-[(4-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
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4-[(4-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

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